molecular formula C14H12N2O4 B6063314 N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide

N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide

Cat. No. B6063314
M. Wt: 272.26 g/mol
InChI Key: AGGRVUVLUGVNPX-OVCLIPMQSA-N
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Description

N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide, also known as DHBDH, is a small molecule that has been studied extensively for its potential therapeutic properties. DHBDH is a hydrazone derivative that has been synthesized through various methods and has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In

Scientific Research Applications

Synthesis and Structural Analysis

Hydrazones based on hydrazides of o- and p-hydroxybenzoic acids, including compounds similar to N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide, have been synthesized and structurally analyzed. X-ray diffraction analysis has been utilized to understand their molecular structure, revealing hydrogen bonding with solvating molecules (Nurkenov et al., 2017).

Biological Activity

Research has explored the biological activity of hydrazone derivatives. Studies include investigating their potential as antibacterial agents against various strains, including Gram-positive and Gram-negative bacteria (Suzana et al., 2019). Additionally, heterometallic potassium–dioxidovanadium polymers with these compounds have shown antiproliferative potentials against various human carcinoma cell lines, suggesting potential applications in cancer research (Sutradhar et al., 2016).

Antimicrobial and Antitumor Applications

These compounds have been evaluated for their antimicrobial activities against different bacterial and fungal strains. The presence of certain substituents, like fluorine or bromine, in these compounds can enhance their antimicrobial properties (Sirajuddin et al., 2013). Moreover, they have shown promising results in antitumor studies, with certain derivatives exhibiting significant cytotoxic activity against various cancer cell lines (Ta et al., 2019).

Catalytic Activities

These hydrazone compounds have been used in the synthesis of metal complexes that demonstrate catalytic activities. For instance, they have been employed in the synthesis of bi- and tri-nuclear Ni(II) complexes, which have been found effective in facilitating solvent-free nitroaldol condensation reactions (Sutradhar et al., 2019).

Interaction with Biomolecules

Studies have also focused on the interaction of these compounds with biological molecules like human serum albumin, revealing insights into their thermodynamic properties and binding processes (Tong et al., 2015).

properties

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)14(20)16-15-8-9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGRVUVLUGVNPX-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide
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N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide
Reactant of Route 3
N'-(3,4-dihydroxybenzylidene)-2-hydroxybenzohydrazide

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